3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound known for its potential applications in various scientific fields. The benzamide moiety and the triazole ring are significant functional groups contributing to its reactivity and functionality.
Preparation Methods
Synthetic routes: : The synthesis of 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the reaction of 3-methoxybenzoyl chloride with an appropriate triazole derivativeIndustrial production methods : While the industrial-scale production might involve similar steps, it often employs more robust reagents and catalysts to increase yield and efficiency. Continuous flow reactors and automated systems ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation: : Under oxidative conditions, the methylthio group can be converted to a sulfoxide or sulfone using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid. Reduction : The benzamide group can be reduced to an amine using reagents such as lithium aluminum hydride. Substitution : Halogenation or nitration can occur on the phenyl ring using appropriate halogenating or nitrating agents. Common reagents and conditions : Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide. Major products formed : Products depend on the reaction pathway chosen, such as sulfoxides or sulfones from oxidation, or amines from reduction.
Scientific Research Applications
Chemistry: : In chemistry, this compound serves as a starting material for the synthesis of more complex molecules. Its triazole ring is valuable in forming coordination complexes with metals. Biology : The triazole ring is often found in compounds with biological activity, making this compound a potential candidate for drug discovery and development. Medicine : In medicine, triazole derivatives are known for their antifungal properties, and this compound could be explored for similar applications. Industry : Its stability and reactivity make it useful in materials science for developing new polymers or coatings.
Mechanism of Action
The mechanism by which 3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects largely depends on the biological context. The triazole ring is known to interact with enzyme active sites, potentially inhibiting enzyme activity. The methoxy group may contribute to the overall polarity and solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds: : Other compounds with triazole rings or benzamide moieties include 4-phenyl-1,2,4-triazole and N-(3-methoxyphenyl)benzamide. Uniqueness : The combination of the triazole ring with the methoxy and methylthio substituents makes it unique, offering a blend of reactivity and stability not commonly found in similar compounds.
3-methoxy-N-((5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide stands out due to its multifunctional groups, making it versatile for various scientific applications.
Properties
IUPAC Name |
3-methoxy-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-15-10-6-7-13(11-15)17(23)19-12-16-20-21-18(25-2)22(16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKVSDSZLDPPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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